molecular formula C15H16N4O2 B2625702 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1178390-29-8

3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B2625702
CAS No.: 1178390-29-8
M. Wt: 284.319
InChI Key: YDVKYLITJYSPSI-UHFFFAOYSA-N
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Description

Indolyl-1,2,4-oxidizable derivatives, which might be structurally similar to the compound you’re asking about, have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . These compounds have shown better inhibitory activity than the reference drug acarbose .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, has been reported . These were selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, indolyl-1,2,4-oxidizable derivatives were found to have non-competitive inhibition on α-glucosidase .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Several studies have focused on synthesizing novel compounds containing indole and oxadiazole moieties due to their significant antimicrobial activities. For example, Gadegoni and Manda (2013) synthesized a series of novel compounds, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, along with anti-inflammatory potential (Gadegoni & Manda, 2013). Similarly, Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds, which were potent urease inhibitors, indicating their potential application in treating diseases related to urease activity (Nazir et al., 2018).

Anti-inflammatory and Analgesic Properties

Kerzare et al. (2016) designed and synthesized oxadiazolyl-2-oxoindolinylidene propane hydrazides, evaluating them for anti-inflammatory and analgesic activity. Their research indicates the potential of these compounds in developing new anti-inflammatory and analgesic drugs (Kerzare et al., 2016).

Potential in Cancer Therapy

Research on the structural modification of these compounds has shown promise in anticancer applications. Wang et al. (2012) evaluated a series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities, highlighting the importance of structural modifications to enhance antiproliferative activity (Wang et al., 2012).

Antioxidant Activity

Saundane et al. (2013) synthesized 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which were evaluated for their antimicrobial and antioxidant activities. This research opens the door to the potential use of these compounds in oxidative stress-related diseases (Saundane et al., 2013).

Safety and Hazards

Some selected compounds similar to the one you’re asking about had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells . This suggests that they might be safe for use in humans, but more research is needed to confirm this.

Future Directions

The study of indolyl-1,2,4-oxidizable derivatives provides a new chemotype for developing novel drugs against type 2 diabetes . This suggests that similar compounds, like “3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide”, could also have potential applications in this area.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVKYLITJYSPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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